molecular formula C7H5BrFNO2 B1376379 2-Amino-4-bromo-6-fluorobenzoic acid CAS No. 1312454-86-6

2-Amino-4-bromo-6-fluorobenzoic acid

Cat. No.: B1376379
CAS No.: 1312454-86-6
M. Wt: 234.02 g/mol
InChI Key: VWMWKITYXSGIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-bromo-6-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H5BrFNO2 and its molecular weight is 234.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-4-bromo-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMWKITYXSGIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2-Amino-4-bromo-6-fluorobenzoic acid" properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-4-bromo-6-fluorobenzoic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated anthranilic acid derivative that serves as a crucial and versatile building block in modern organic synthesis and medicinal chemistry. Its trifunctional nature, featuring an amine, a carboxylic acid, and two distinct halogen atoms (bromine and fluorine) on an aromatic scaffold, provides multiple reaction sites for constructing complex molecular architectures. The presence of fluorine is particularly significant in drug discovery, as its incorporation can modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthetic routes, chemical reactivity, and applications, with a focus on providing field-proven insights and methodologies.

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental design, reaction optimization, and analytical characterization. The data presented below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 1312454-86-6[2]
Molecular Formula C₇H₅BrFNO₂[2]
Molecular Weight 234.02 g/mol [2][3][4]
Purity Typically ≥97-98%[2]
Appearance White to off-white crystalline solid[5]
PSA (Polar Surface Area) 63.32 Ų
LogP 2.45
IUPAC Name This compound[6]
SMILES C1=C(C(=C(C=C1F)Br)C(=O)O)N[7]
InChIKey LGPVTNAJFDUWLF-UHFFFAOYSA-N[8]

Synthesis and Mechanistic Insights

While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, its synthesis can be approached through established methodologies for preparing substituted anthranilic acids.[9][10][11] A common and logical strategy involves the selective functionalization of a fluorinated aromatic precursor.

Representative Synthesis Protocol: Multi-step Halogenation and Amination

This protocol is a representative pathway, illustrating a common strategy for introducing the required functional groups onto a fluorinated benzene ring. The choice of reagents and reaction sequence is critical to manage regioselectivity.

Step 1: Bromination of 3-Fluoroaniline

  • Rationale: The synthesis begins with a commercially available precursor, 3-fluoroaniline. The first step is the regioselective introduction of a bromine atom. The amino group is a strong ortho-, para-director. To achieve bromination at the desired C4 position (para to the amino group), controlled reaction conditions are necessary.

  • Procedure:

    • Dissolve 3-fluoroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise, maintaining the low temperature to control the reaction and minimize side products.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress via Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to remove excess bromine.

    • Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product, 4-bromo-3-fluoroaniline, with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Carboxylation via Ortho-Lithiation

  • Rationale: The next key transformation is the introduction of the carboxylic acid group ortho to the amino group. A directed ortho-metalation (DoM) strategy is highly effective. The amino group must first be protected to prevent interference and to direct the lithiation to the C2 position. A pivaloyl (Piv) or similar bulky group is suitable.

  • Procedure:

    • Protect the amino group of 4-bromo-3-fluoroaniline with pivaloyl chloride in the presence of a base like pyridine or triethylamine.

    • Dissolve the resulting N-pivaloyl-4-bromo-3-fluoroaniline in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add n-butyllithium (n-BuLi, ~2.2 equivalents) dropwise. The first equivalent deprotonates the amide, and the second performs the ortho-lithiation at C2.

    • After stirring for 1-2 hours at -78 °C, bubble dry carbon dioxide gas through the solution or add crushed dry ice.

    • Allow the mixture to warm to room temperature slowly.

    • Quench the reaction with aqueous HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

Step 3: Deprotection

  • Rationale: The final step is the removal of the pivaloyl protecting group to reveal the free amine, yielding the target compound. This is typically achieved under harsh acidic or basic conditions.

  • Procedure:

    • Reflux the protected carboxylic acid from the previous step in a mixture of concentrated hydrochloric acid and an appropriate solvent (e.g., ethanol or water) for several hours until TLC indicates the complete disappearance of the starting material.

    • Cool the reaction mixture and adjust the pH to the isoelectric point (typically pH 3-4) to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Synthesis_Workflow cluster_step1 Step 1: Regioselective Bromination cluster_step2 Step 2: Protection & Directed Ortho-Metalation cluster_step3 Step 3: Deprotection A 3-Fluoroaniline B 4-Bromo-3-fluoroaniline A->B Br₂ / Acetic Acid C N-Pivaloyl-4-bromo-3-fluoroaniline B->C Pivaloyl Chloride D Protected Carboxylic Acid Intermediate C->D 1. n-BuLi, -78°C 2. CO₂ E This compound D->E Conc. HCl, Reflux

Caption: A representative synthetic workflow for this compound.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound stems from the distinct reactivity of its functional groups, making it a valuable scaffold for building diverse molecular libraries.[12]

  • Amino Group (-NH₂): Can undergo diazotization followed by Sandmeyer reactions to introduce a variety of substituents. It can also be acylated or alkylated and is a key nucleophile in condensation reactions to form heterocyclic rings like quinazolines.[13]

  • Carboxylic Acid (-COOH): Readily converted into esters, amides, or acid chlorides. This group is often used as a handle for coupling with other molecules or for modulating solubility.

  • Bromo Substituent (-Br): The C-Br bond is an excellent site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the formation of C-C, C-N, and C-O bonds.[12]

  • Fluoro Substituent (-F): Generally unreactive under standard synthetic conditions, its strong electron-withdrawing nature influences the reactivity of the entire aromatic ring.

Application as a Pharmaceutical Intermediate

Substituted anthranilic acids are foundational in the synthesis of numerous pharmaceuticals.[9][14] this compound is particularly valuable for creating complex molecules for drug development, such as quinazoline compounds investigated for their anticancer properties.[15] Its derivatives have been explored as tyrosine kinase inhibitors and for other therapeutic targets.[16] The combination of halogen atoms allows for precise tuning of the molecule's electronic and steric properties, which is a key strategy in modern lead optimization.[17]

Example Reaction: Suzuki Cross-Coupling

The following protocol demonstrates the use of the bromo substituent in a Suzuki cross-coupling reaction, a cornerstone of modern synthetic chemistry for creating biaryl structures.

Reaction: Synthesis of 2-Amino-6-fluoro-4-phenylbenzoic acid

  • Materials:

    • This compound (1 equivalent)

    • Phenylboronic acid (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

    • Solvent (e.g., a mixture of 1,4-dioxane and water)

  • Procedure:

    • To a reaction vessel, add this compound, phenylboronic acid, and the base.

    • Purge the vessel with an inert gas (argon or nitrogen).

    • Add the degassed solvent mixture, followed by the palladium catalyst.

    • Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • After cooling, dilute the mixture with water and acidify with HCl to precipitate the product.

    • Filter the solid, wash with water, and purify by recrystallization or column chromatography.

Suzuki_Coupling reactant1 This compound reagents Pd(PPh₃)₄ Catalyst Base (K₂CO₃) Dioxane/H₂O, Heat reactant1->reagents reactant2 Phenylboronic Acid reactant2->reagents product 2-Amino-6-fluoro-4-phenylbenzoic acid reagents->product

Caption: Suzuki cross-coupling reaction of this compound.

Safety and Handling

Proper handling and storage are critical to ensure laboratory safety. Based on GHS classifications for this compound and its close analogs, the following precautions should be observed.[3][4]

  • Hazard Identification:

    • Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

    • Causes skin irritation and serious eye irritation.[3][4]

    • May cause respiratory irritation.[3][4]

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18][19]

    • When handling the solid powder, work in a well-ventilated area or a fume hood to avoid inhaling dust.[20][21]

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing.[22]

    • Wash hands thoroughly after handling.[18]

    • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[20][23]

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[23][24]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[25]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[25]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[25]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[25]

References

  • Understanding the Synthesis and Applications of 2-Amino-4-bromo-3-fluorobenzoic Acid. (n.d.). Ningbo Innopharmchem. Retrieved January 23, 2026, from [Link]

  • Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. (2015). European Journal of Chemistry. Retrieved January 23, 2026, from [Link]

  • 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[26]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. (2023). RSC Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

  • 2-Amino-4-bromo-5-fluorobenzoic acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • 2-Amino-4-bromo-3-fluorobenzoic acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Safety Data Sheet: Benzoic acid. (n.d.). Carl ROTH. Retrieved January 23, 2026, from [Link]

  • Substituted anthranilic acids. (1974). Google Patents.
  • 2-Amino-4-bromobenzoic acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Benzoic Acid – Uses and Safety. (2015). VelocityEHS. Retrieved January 23, 2026, from [Link]

  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. (2021). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 23, 2026, from [Link]

  • Synthesis of heterocycles from anthranilic acid and its derivatives. (2024). Karolinska Institutet. Retrieved January 23, 2026, from [Link]

  • Applications of fluorine-containing amino acids for drug design. (2020). PubMed. Retrieved January 23, 2026, from [Link]

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. (2026). AU. Retrieved January 23, 2026, from [Link]

  • Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. (2010). PubMed. Retrieved January 23, 2026, from [Link]

  • SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. (n.d.). International Journal of Drug Development & Research. Retrieved January 23, 2026, from [Link]

  • This compound. (n.d.). Chemsrc. Retrieved January 23, 2026, from [Link]

  • Method for producing substituted anthranilic acid derivatives. (2017). Google Patents.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). Molecules. Retrieved January 23, 2026, from [Link]

  • 2-amino-4-bromo-5-fluorobenzoic acid. (2018). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved January 23, 2026, from [Link]

  • Safety Data Sheet: 2-Amino-4-chlorobenzoic acid. (2024). Carl ROTH. Retrieved January 23, 2026, from [Link]

  • Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. (n.d.). Cole-Parmer. Retrieved January 23, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Reactivity of 2-Amino-4-bromo-6-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromo-6-fluorobenzoic acid, a polysubstituted aromatic compound, is a versatile building block in the synthesis of complex organic molecules. Its unique arrangement of functional groups—a carboxylic acid, an amine, a bromine atom, and a fluorine atom—offers multiple reaction sites, making it a valuable intermediate in medicinal chemistry and materials science. This guide provides a comprehensive analysis of the reactivity of each functional group, the interplay between them, and their applications in chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1312454-86-6
Molecular Formula C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol
Appearance Off-white to light yellow solid
Purity Typically ≥97%

Spectroscopic Characterization

Reactivity of Functional Groups

The reactivity of this compound is dictated by the electronic and steric interplay of its four distinct functional groups.

The Carboxylic Acid Group: Acidity and Esterification/Amidation

The acidity of the carboxylic acid is significantly influenced by the presence of the ortho-amino and ortho-fluoro substituents. The "ortho effect" generally leads to an increase in the acidity of benzoic acids due to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, which in turn inhibits resonance stabilization of the acid form.

Furthermore, intramolecular hydrogen bonding between the amino group and the carboxylic acid can influence its reactivity. In the case of 2-amino-4-fluorobenzoic acid, the amino group can act as both a hydrogen bond donor and acceptor with the carboxylic acid group.[2] This interaction can affect the acidity and the ease of reactions at the carboxylic acid site.

The carboxylic acid moiety readily undergoes standard transformations such as esterification and amidation under appropriate conditions.

G reactant This compound ester Ester Derivative reactant->ester ROH, H+ amide Amide Derivative reactant->amide R'NH2, Coupling Agent

Carboxylic Acid Reactions
The Amino Group: Basicity and Nucleophilicity

The amino group in this compound is a key site for various chemical modifications. Its basicity is reduced by the electron-withdrawing effects of the adjacent fluorine and bromine atoms, as well as the carboxylic acid group.

Despite its moderate basicity, the amino group retains sufficient nucleophilicity to participate in reactions such as acylation and alkylation. It can also be diazotized and subsequently converted to a wide range of other functional groups.

The Bromo Group: A Handle for Cross-Coupling Reactions

The bromine atom at the 4-position is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. The Ullmann condensation and Suzuki-Miyaura coupling are particularly useful for introducing aryl, heteroaryl, or alkyl groups at this position. The chemoselectivity of these reactions is a key consideration, and often the bromine atom can be selectively reacted in the presence of the other functional groups under carefully controlled conditions.

For instance, copper-catalyzed amination of related bromobenzoic acids has been shown to proceed with high regioselectivity.[3]

G reactant This compound suzuki_product Biaryl Derivative reactant->suzuki_product ArB(OH)2, Pd catalyst, Base (Suzuki Coupling) ullmann_product Diaryl Ether/Amine reactant->ullmann_product ArOH or ArNH2, Cu catalyst, Base (Ullmann Condensation)

Sources

Methodological & Application

Application Note: Strategies for Amide Bond Formation with the Sterically Hindered and Electronically Complex 2-Amino-4-bromo-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-4-bromo-6-fluorobenzoic acid is a valuable, synthetically challenging building block in medicinal chemistry and materials science. Its utility is derived from the unique substitution pattern on the aromatic ring, which can be leveraged to create complex molecular architectures. However, the very features that make it attractive—namely the di-ortho substitution flanking the carboxylic acid—present significant challenges for one of the most fundamental transformations in organic synthesis: amide bond formation. The steric hindrance imposed by the ortho-amino and ortho-fluoro groups dramatically reduces the reactivity of the carboxyl center. This application note provides a comprehensive guide for researchers, detailing the underlying chemical principles and offering robust, field-tested protocols to successfully couple this demanding substrate with a range of amine nucleophiles. We will dissect the impact of its structure on reactivity, compare the efficacy of various modern coupling reagents, and provide step-by-step methodologies from first-line approaches to solutions for the most recalcitrant cases.

The Challenge: Understanding the Substrate's Reactivity

The successful application of any substrate begins with a thorough understanding of its electronic and steric properties. In this compound, the interplay between these factors governs its behavior in chemical reactions.

  • Structure and Key Features:

    Chemical structure of this compound
    • Carboxylic Acid (-COOH): The primary site for amide bond formation.
    • Ortho-Amino Group (-NH₂): An electron-donating group that also contributes significant steric bulk and can engage in intramolecular hydrogen bonding.
    • Ortho-Fluoro Group (-F): A small but highly electronegative, electron-withdrawing group that adds to the steric congestion.
    • Para-Bromo Group (-Br): An electron-withdrawing group that further modulates the electronic character of the ring.
  • The "Ortho Effect" and Steric Hindrance: The primary obstacle in utilizing this molecule is the severe steric hindrance around the carboxylic acid. Both positions ortho to the carboxyl group are substituted, effectively shielding it from the approach of coupling reagents and amine nucleophiles. This "di-ortho" substitution necessitates the use of highly reactive intermediates to achieve efficient acylation. Furthermore, the combination of ortho substituents leads to a phenomenon known as the "ortho effect," which can increase the acidity of the benzoic acid compared to its para-substituted counterparts but complicates its kinetic reactivity.[1][2][3] Standard, mild coupling conditions that are effective for less hindered acids are often sluggish or fail completely with this substrate.

  • Electronic Complexity: The molecule features both electron-donating (-NH₂) and electron-withdrawing (-F, -Br) groups. While the withdrawing groups increase the acidity of the carboxyl proton, making deprotonation easier, they also decrease the nucleophilicity of the free amino group. For the purpose of forming an amide from the carboxylic acid, the critical factor is overcoming the physical blockade to the reaction center.

Strategic Selection of Coupling Reagents

Given the substrate's high steric hindrance, the choice of coupling reagent is the single most important parameter for success. The goal is to convert the carboxylic acid into a highly reactive intermediate that can be readily attacked by the amine nucleophile.

Reagent_Selection cluster_amine Nature of Amine Partner cluster_reagents Recommended Coupling Strategy Amine Primary or Secondary Amine? Primary Primary / Unhindered Secondary Amine Amine->Primary Unhindered Hindered Hindered Secondary or Electron-Deficient Amine Amine->Hindered Hindered or Poor Nucleophile HATU HATU / DIPEA (High Potency) Primary->HATU First Choice EDC EDC / Oxyma (Economical) Primary->EDC Alternative Hindered->HATU Good Starting Point AcylFluoride Acyl Fluoride Formation (Most Robust) Hindered->AcylFluoride For Difficult Cases HATU->AcylFluoride If yields are low

Caption: Logical workflow for selecting a coupling strategy.

A comparative overview of suitable reagent classes is presented below.

Reagent ClassExample(s)ProsConsSuitability for this Substrate
Uronium/Aminium HATU, HBTUHigh reactivity, fast kinetics, low racemization (especially HATU).[4]Expensive, can self-react with the N-terminus of peptides if used in excess.[4]Excellent. HATU is often the first choice for hindered couplings.
Carbodiimides EDC, DICCost-effective, readily available, water-soluble byproducts (EDC).[4]Lower reactivity than uronium salts, requires additives (e.g., Oxyma, HOBt), can be sluggish.Moderate. May require elevated temperatures and longer reaction times. Best paired with an activating agent like Oxyma Pure.
Acyl Halides SOCl₂, PyFluorForms highly reactive acyl chloride/fluoride intermediate, very effective for unreactive amines.[5][6]Harsh conditions (for acyl chlorides), requires a separate activation step, potential for side reactions.Very Good. An acyl fluoride-mediated approach is a robust strategy for particularly challenging or precious amine partners.
Phosphonium PyBOPHigh reactivity, similar in efficacy to uronium salts.Byproducts can complicate purification.Good. A viable alternative to HATU.

Detailed Experimental Protocols

The following protocols are designed to provide a starting point for optimization. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: HATU-Mediated Coupling (Recommended First-Line Approach)

This method is highly effective for a broad range of primary and secondary amines, leveraging the high reactivity of the O-acylisourea intermediate formed by HATU.

HATU_Mechanism cluster_reactants Reactants cluster_intermediates Activation cluster_coupling Coupling Acid { R-COOH | 2-Amino-4-bromo- 6-fluorobenzoic acid} ActiveEster { Activated Ester | Highly Reactive Intermediate} Acid:f0->ActiveEster:f0 + HATU, DIPEA - Tetramethylurea - H₂O HATU { HATU | O-(7-Azabenzotriazol-1-yl)- N,N,N',N'-tetramethyluronium hexafluorophosphate} Base { DIPEA | Diisopropylethylamine} Amide { R-CO-NHR' | Desired Amide} ActiveEster:f0->Amide:f0 + R'-NH₂ - HOAt Amine { R'-NH₂ | Amine Nucleophile}

Caption: Simplified mechanism of HATU-mediated amide coupling.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-activation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and HATU (1.1 equiv).

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIPEA (2.5 equiv) dropwise to the stirred solution. The solution may change color.

  • Allow the mixture to stir at 0 °C for 15-20 minutes. This pre-activation step is crucial for hindered acids.[7]

  • Coupling: In a separate vial, dissolve the amine (1.1 equiv) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or dichloromethane (DCM).

    • Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate or DCM/methanol gradient.

Protocol 2: Acyl Fluoride-Mediated Coupling (For Highly Challenging Amines)

This two-step protocol is extremely effective for coupling with poorly nucleophilic or very hindered amines where even HATU may fail. Acyl fluorides are more stable than acyl chlorides but highly reactive towards amines.[5][6]

Step A: Formation of the Acyl Fluoride

Materials:

  • This compound (1.0 equiv)

  • Cyanuric fluoride or PyFluor (0.5 equiv)

  • Pyridine or DIPEA (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a dry flask under an inert atmosphere, dissolve this compound in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add pyridine or DIPEA (1.5 equiv).

  • Slowly add a solution of cyanuric fluoride (0.5 equiv) in DCM. A precipitate may form.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • The resulting acyl fluoride solution is typically used directly in the next step without purification.

Step B: Coupling with Amine

Procedure:

  • Cool the acyl fluoride solution from Step A back to 0 °C.

  • Add the desired amine (1.1 equiv) to the reaction mixture, either neat or as a solution in DCM.

  • Allow the reaction to warm to room temperature and stir until completion (typically 1-12 hours), as monitored by TLC or LC-MS.

  • Work-up & Purification: Follow steps 9 and 10 from Protocol 1.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient activation. 2. Steric hindrance is too great for the chosen method. 3. Amine is a very poor nucleophile. 4. Reagents (especially HATU) have degraded.1. Ensure pre-activation step is performed (Protocol 1). 2. Switch from EDC to HATU, or from HATU to the Acyl Fluoride method. 3. Increase reaction temperature (e.g., to 40-50 °C). 4. Use fresh, high-quality coupling reagents and anhydrous solvents.
Multiple Byproducts 1. Side reaction involving the ortho-amino group. 2. Degradation of starting material or product at elevated temperatures. 3. Excess HATU acylating the amine partner.1. Use the recommended stoichiometry; avoid large excesses of reagents. 2. Run the reaction at a lower temperature for a longer time. 3. Ensure the carboxylic acid is fully activated before adding the amine to consume the HATU.
Difficult Purification 1. Water-soluble byproducts (e.g., tetramethylurea from HATU, EDC-urea). 2. Unreacted HOBt or Oxyma. 3. Residual base (DIPEA).1. Perform a thorough aqueous work-up. Washing with 5% aqueous LiCl can help remove residual DMF.[8] 2. A mild acidic wash (e.g., 0.5 M HCl) can help remove the base and some additives, but check product stability first.

Conclusion

Amide bond formation with this compound is a non-trivial synthetic step that demands a considered approach to overcome the profound steric hindrance imposed by its di-ortho substitution pattern. While traditional carbodiimide methods may prove insufficient, the use of modern, high-potency uronium salt reagents such as HATU provides a reliable and effective first-line strategy. For the most challenging transformations involving poorly nucleophilic or severely hindered amines, a robust two-step protocol via an acyl fluoride intermediate offers the highest probability of success. By understanding the substrate's inherent reactivity and selecting the appropriate activation strategy, researchers can confidently incorporate this valuable building block into their synthetic programs, paving the way for new discoveries in drug development and materials science.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • De la Torre, J. A., & Toste, F. D. (2020). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 18(30), 5793-5797. Available from: [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Available from: [Link]

  • Lenci, E., & Trabocchi, A. (2020). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal, 26(45), 10036-10050. Available from: [Link]

  • Aapptec. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis. Available from: [Link]

  • Google Patents. (1993). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
  • Ma, D., & Cai, Q. (2008). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Organic Letters, 10(12), 2441-2444. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available from: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

  • ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly? Available from: [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Available from: [Link]

  • Lippert, J. W. III. (2005). Amide bond formation by using amino acid fluorides. ARKIVOC, 2005(xiv), 87-95. Available from: [Link]

  • Tsurugi, H., & Mashima, K. (2012). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications, 48(83), 10334-10336. Available from: [Link]

  • Dunayevskiy, Y. M., et al. (2012). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 16(1), 2-11. Available from: [Link]

  • Reddit. (2022). r/Chempros - EDC-HOBt Amide coupling workup help. Available from: [Link]

  • ResearchGate. (2014). Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. Available from: [Link]

  • Ishihara, K., et al. (2006). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. Journal of the American Chemical Society, 128(25), 8136-8137. Available from: [Link]

  • IUCr Journals. (2024). 4-Fluoro-2-(phenylamino)benzoic acid. Available from: [Link]

  • Reddit. (2023). r/Chempros - HATU coupling - what's the best order? Available from: [Link]

  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Available from: [Link]

  • Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Available from: [Link]

Sources

Application Note: Strategic Decarboxylation of 2-Amino-4-bromo-6-fluorobenzoic Acid for the Synthesis of 3-Bromo-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the decarboxylation of 2-Amino-4-bromo-6-fluorobenzoic acid, a critical transformation for the synthesis of the valuable intermediate, 3-bromo-5-fluoroaniline. While specific literature on the decarboxylation of this exact substrate is sparse, this document synthesizes established principles of aromatic carboxylic acid decarboxylation to propose robust experimental protocols. We will delve into the mechanistic underpinnings of this reaction, explore various methodologies including thermal and catalytic approaches, and provide detailed, actionable protocols for researchers in organic synthesis and drug development.

Introduction: The Synthetic Utility of 3-Bromo-5-fluoroaniline

Substituted anilines are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. 3-Bromo-5-fluoroaniline, the product of the decarboxylation of this compound, is a particularly sought-after intermediate due to the strategic placement of its functional groups. The bromine atom serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final active molecule. The amino group provides a nucleophilic site for a wide range of chemical transformations.

The decarboxylation of the corresponding anthranilic acid derivative represents a direct and atom-economical route to this valuable aniline.

Mechanistic Considerations in Aromatic Decarboxylation

The decarboxylation of aromatic carboxylic acids is an electrophilic substitution reaction. The mechanism can proceed through two primary pathways, SE1 (unimolecular) or SE2 (bimolecular), depending on the substrate and reaction conditions.

  • SE1 Mechanism: This pathway involves the slow, rate-determining loss of carbon dioxide to form a carbanion, which is then rapidly protonated. This mechanism is favored for carboxylic acids with strongly electron-withdrawing substituents that can stabilize the resulting carbanion.

  • SE2 Mechanism: In this bimolecular pathway, the aromatic ring is first protonated by an electrophile (often a protonated solvent molecule), followed by the loss of carbon dioxide from the resulting unstable σ-complex. Carboxylic acids with electron-donating substituents, such as the amino group in our target molecule, tend to favor this mechanism as these groups increase the electron density of the aromatic ring, facilitating the initial electrophilic attack.

For this compound, the presence of the electron-donating amino group suggests that the decarboxylation will likely proceed via an SE2-type mechanism, particularly under acidic conditions.

Proposed Methodologies for Decarboxylation

Based on analogous transformations of substituted aminobenzoic acids, several methods can be proposed for the efficient decarboxylation of this compound.

Thermal Decarboxylation

Simple heating is a common method for the decarboxylation of certain aromatic carboxylic acids. This approach often requires high temperatures, sometimes exceeding the melting point of the starting material.[1] The reaction can be performed neat or in a high-boiling solvent to ensure uniform heat transfer.

Causality Behind Experimental Choices:

  • High Temperature: Provides the necessary activation energy to overcome the energetic barrier for the C-C bond cleavage.

  • Inert Atmosphere: Prevents potential oxidation of the electron-rich aniline product at elevated temperatures.

  • High-Boiling Solvent: Solvents like diphenyl ether or N-methyl-2-pyrrolidone (NMP) can facilitate the reaction by allowing for higher, more controlled reaction temperatures and improving solubility of the starting material.

Acid-Catalyzed Decarboxylation

The decarboxylation of aminobenzoic acids can be catalyzed by mineral acids.[1] The acid serves to protonate the aromatic ring, facilitating the SE2 mechanism. However, it is crucial to control the acid concentration, as excessive acidity can lead to a decrease in the reaction rate.[1]

Causality Behind Experimental Choices:

  • Acid Catalyst: Promotes the reaction by enabling the SE2 pathway, which is expected to have a lower activation energy than the uncatalyzed thermal decomposition.

  • Aqueous or Organic Solvent: The choice of solvent will depend on the solubility of the starting material and the desired reaction temperature. Dilute aqueous acid or a solution of a strong acid in an organic solvent can be effective.

Transition Metal-Catalyzed Decarboxylation

A variety of transition metals, including copper, silver, palladium, and rhodium, have been shown to catalyze the decarboxylation of aromatic carboxylic acids.[2] These methods often proceed under milder conditions than thermal or acid-catalyzed approaches. Copper catalysts, in particular, have a long history in decarboxylation reactions.

Causality Behind Experimental Choices:

  • Catalyst: The transition metal can coordinate to the carboxylic acid, weakening the C-C bond and facilitating the extrusion of CO2.

  • Ligands: In some cases, the addition of ligands can improve the efficacy of the catalyst.

  • Solvent and Temperature: These parameters will be dictated by the specific catalytic system employed.

Experimental Protocols

Safety Precaution: These experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Thermal Decarboxylation in a High-Boiling Solvent

This protocol outlines a general procedure for the thermal decarboxylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Diphenyl ether or N-methyl-2-pyrrolidone (NMP)

  • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

  • Heating mantle with a temperature controller

  • Inert gas (Nitrogen or Argon) supply

Procedure:

  • To a dry round-bottom flask, add this compound.

  • Add a high-boiling solvent (e.g., diphenyl ether or NMP) to create a 0.1-0.5 M solution.

  • Flush the flask with an inert gas.

  • Heat the reaction mixture to 200-250 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, less polar spot corresponding to 3-bromo-5-fluoroaniline should be observed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated by extraction and purified by column chromatography or distillation under reduced pressure.

Protocol 2: Acid-Catalyzed Decarboxylation

This protocol provides a method for the acid-catalyzed decarboxylation.

Materials:

  • This compound (1.0 eq)

  • Concentrated sulfuric acid or hydrochloric acid (catalytic amount)

  • High-boiling alcohol (e.g., ethylene glycol) or water

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., ethylene glycol).

  • Carefully add a catalytic amount of concentrated acid (e.g., H2SO4).

  • Heat the reaction mixture to reflux (typically 120-180 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Neutralize the acid with a base (e.g., saturated NaHCO3 solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation and Visualization

Table 1: Summary of Proposed Decarboxylation Conditions
Method Catalyst/Reagent Solvent Temperature (°C) Anticipated Advantages Potential Challenges
ThermalNoneDiphenyl ether / NMP200-250Simple setup, no catalyst contaminationHigh temperatures, potential for side reactions
Acid-CatalyzedH₂SO₄ or HClEthylene glycol / H₂O120-180Lower reaction temperature than thermalCareful control of acid concentration needed, potential for sulfonation with H₂SO₄
Metal-CatalyzedCu(I) or Cu(II) saltsQuinoline / NMP150-200Potentially milder conditions, higher selectivityCatalyst cost and removal, optimization of ligands may be required
Diagram 1: General Workflow for Decarboxylation and Workup

G cluster_reaction Reaction cluster_workup Workup & Purification start This compound reaction Decarboxylation (Thermal, Acidic, or Catalytic) start->reaction product Crude 3-Bromo-5-fluoroaniline reaction->product extraction Extraction product->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification (Chromatography/Distillation) concentration->purification final_product Pure 3-Bromo-5-fluoroaniline purification->final_product

Caption: A generalized workflow for the synthesis of 3-bromo-5-fluoroaniline via decarboxylation.

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction stalls, consider increasing the temperature or reaction time. For catalyzed reactions, the addition of more catalyst may be beneficial.

  • Side Reactions: At high temperatures, side reactions such as polymerization or decomposition may occur. Running the reaction under an inert atmosphere can mitigate oxidative side reactions.

  • Product Isolation: The basicity of the resulting aniline allows for straightforward separation from any remaining acidic starting material through an acid-base extraction.

  • Characterization: The final product, 3-bromo-5-fluoroaniline, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[3]

Conclusion

References

  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - NIH. (2023-10-10). Retrieved from [Link]

  • Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. (2025-08-06). Retrieved from [Link]

  • Theoretical Study of the Mechanism of Thermal Decarboxylation of Salicylic and p-Aminobenzoic Acids; Models for Aqueous Solution - RSC Publishing. (n.d.). Retrieved from [Link]

  • 3-bromo-5-fluoroaniline - Amerigo Scientific. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

"2-Amino-4-bromo-6-fluorobenzoic acid" stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-4-bromo-6-fluorobenzoic acid

Welcome to the technical support guide for this compound (CAS No. 1312454-86-6). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile chemical intermediate. Given the compound's trifunctional nature—possessing an aromatic amine, a carboxylic acid, and halogen substituents—understanding its stability profile is critical for reproducible experimental outcomes.

This guide provides in-depth FAQs and troubleshooting protocols based on established chemical principles and data from structurally related analogs.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on safety data sheets for analogous compounds, this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3][4][5] The container should be tightly sealed to prevent moisture absorption and contamination.[1][2][3][4][6] For long-term stability, storage at 0-8 °C is recommended.[7] It is also prudent to protect the compound from direct light, as aromatic amines and halogenated compounds can be light-sensitive.[8]

Q2: My solid this compound has changed color (e.g., darkened). What could be the cause?

A2: A color change in the solid material, often to a brownish or purplish hue, typically indicates oxidation of the aromatic amino group. Aromatic amines are susceptible to air oxidation, which can be accelerated by exposure to light, moisture, and elevated temperatures. While a slight color change may not significantly impact the bulk purity for some applications, it is an indicator of degradation. For sensitive reactions, it is advisable to use material that has been properly stored and has not discolored.

Q3: Is this compound sensitive to moisture?

A3: Yes. As a carboxylic acid, it is hygroscopic and can absorb moisture from the atmosphere. This can lead to clumping of the solid and may introduce water into sensitive reactions. Furthermore, the presence of moisture can facilitate certain degradation pathways, such as hydrolysis or oxidation. Always store the compound in a desiccator or a tightly sealed container in a dry environment.[1][5]

Q4: What are the known chemical incompatibilities for this compound?

A4: Due to its functional groups, this compound is incompatible with several classes of reagents:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates) can react exothermically with the amino group, leading to degradation and potentially hazardous conditions.[3][9]

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) will deprotonate the carboxylic acid in a classic acid-base reaction.[3][9]

  • Strong Acids: While the amino group is basic, strong mineral acids will protonate it, forming the corresponding ammonium salt.

  • Reactive Acylating or Alkylating Agents: The amino group is nucleophilic and will react with agents like acid chlorides and alkyl halides.

Q5: What are the likely degradation pathways for this compound?

A5: While specific degradation studies on this exact molecule are not widely published, based on its structure, the following pathways are plausible:

  • Oxidation: The primary degradation route is likely the oxidation of the 2-amino group, leading to the formation of colored impurities such as nitroso or nitro compounds, and potentially polymeric materials.[10]

  • Decarboxylation: At elevated temperatures, benzoic acid derivatives can undergo decarboxylation (loss of CO2). For this compound, this would likely occur at temperatures exceeding its melting point.

  • Photodegradation: Aromatic halogenated compounds can be susceptible to photolytic cleavage of the carbon-halogen bond. UV light exposure could potentially lead to dehalogenation or other complex rearrangements.[10]

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Inconsistent reaction yields or appearance of unexpected byproducts. Compound degradation due to improper storage.1. Verify Storage: Confirm that the compound has been stored in a tightly sealed container at recommended low temperatures and protected from light.[1][2][7][8] 2. Visual Inspection: Check for any discoloration of the solid. If darkened, consider purifying a small sample by recrystallization or using a fresh batch. 3. Run a Control: If possible, run the reaction with a newly purchased, unopened bottle of the compound to see if the issue persists.
Poor solubility in a non-polar organic solvent. The compound is zwitterionic in nature.1. Acidify: Add a small amount of a strong acid (e.g., HCl) to protonate the amino group, which will make the carboxylic acid the dominant functional group and may improve solubility in moderately polar organic solvents. 2. Basify: Add a non-nucleophilic organic base to deprotonate the carboxylic acid, forming a salt that may be more soluble. 3. Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or DMAc are often effective at dissolving substituted benzoic acids.
The compound appears "wet" or clumped. Moisture absorption.1. Dry the sample: Dry the material under a high vacuum for several hours. A gentle heating (e.g., 40-50 °C) under vacuum can be applied if the compound is thermally stable at that temperature. 2. Improve Storage: After drying, immediately transfer to a desiccator or store in a glove box with a dry atmosphere.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing stability issues with this compound.

G start Start: Experimental Issue (e.g., low yield, impurity) check_storage 1. Review Storage Conditions (Temp, Light, Moisture) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok visual_inspect 2. Visually Inspect Compound (Color, Clumping) appearance_ok Appearance Normal? visual_inspect->appearance_ok storage_ok->visual_inspect Yes correct_storage Action: Correct Storage (Store cold, dark, dry) storage_ok->correct_storage No dry_compound Action: Dry Under Vacuum appearance_ok->dry_compound No (Clumped) test_purity 3. Test Purity (e.g., NMR, LC-MS) appearance_ok->test_purity Yes purify Action: Purify Material (e.g., Recrystallization) appearance_ok->purify No (Discolored) correct_storage->check_storage dry_compound->test_purity purity_ok Purity >95%? test_purity->purity_ok use_new Action: Use New Batch purity_ok->use_new No proceed Proceed with Experiment purity_ok->proceed Yes purify->test_purity use_new->proceed

Caption: Troubleshooting workflow for stability issues.

Experimental Protocol: Accelerated Stability Study

This protocol provides a framework for assessing the stability of this compound under stressed conditions.

Objective: To evaluate the stability of the compound under heat, light, and oxidative stress.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable modifier for LC-MS)

  • 3% Hydrogen peroxide solution

  • HPLC or LC-MS system with a C18 column

  • UV lamp (e.g., 254 nm or broad-spectrum)

  • Oven capable of maintaining 60 °C

Methodology:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). This will be your Time 0 (T0) sample.

  • Thermal Stress:

    • Transfer an aliquot of the stock solution to a sealed vial.

    • Place the vial in an oven at 60 °C for 48 hours.[10]

  • Photolytic Stress:

    • Transfer an aliquot of the stock solution to a quartz vial (or other UV-transparent vial).

    • Expose the vial to a UV lamp for 24 hours.[10]

    • Prepare a control sample wrapped in aluminum foil and placed alongside the exposed sample.

  • Oxidative Stress:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.[10]

    • Keep the mixture at room temperature for 24 hours.

  • Analysis:

    • After the designated stress period, allow all samples to return to room temperature.

    • Analyze the T0 sample and all stressed samples by HPLC or LC-MS. Use a gradient method to ensure the separation of any potential degradants from the parent peak.

    • Calculate the percentage of the remaining parent compound in each stressed sample relative to the T0 sample by comparing the peak areas.

Data Interpretation: A significant decrease (>5%) in the parent peak area in any of the stressed samples indicates susceptibility to that particular stress condition. The appearance of new peaks suggests the formation of degradation products.

References

  • Carl ROTH. (2024, March 1). Safety Data Sheet: 2-Amino-4-chlorobenzoic acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.8: Condensation of Acids with Amines. Retrieved from [Link]

  • Chemsrc. (2025, September 21). This compound | CAS#:1312454-86-6. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • Badeliya, S. N. (n.d.). Aromatic Amines.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid. Retrieved from [Link]

  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from [Link]

  • US Hazmat Rentals. (2026, January 12). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from [Link]

  • Reddit. (2024, May 12). Relative basicities of amines and carboxylic acids in amino acids. Retrieved from [Link]

  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. Retrieved from [Link]

  • PubMed. (n.d.). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for Reactions with 2-Amino-4-bromo-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-4-bromo-6-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for optimizing solvent systems in reactions involving this versatile building block. The unique substitution pattern of this molecule presents both opportunities and challenges in synthetic chemistry. This resource, presented in a question-and-answer format, aims to address common issues and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity and solubility?

A1: this compound possesses a unique combination of functional groups that dictate its chemical behavior:

  • Ortho-Amino Group: The amino group at the C2 position is a strong electron-donating group, which can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. It can also form intramolecular hydrogen bonds with the carboxylic acid's hydrogen, which can affect its acidity and solubility.[1]

  • Halogen Substituents: The presence of both bromine at C4 and fluorine at C6 provides multiple handles for cross-coupling and nucleophilic aromatic substitution reactions. The differing reactivity of the C-Br and C-F bonds allows for potential chemoselective transformations.

  • Carboxylic Acid: This functional group is a primary site for amide bond formation and can also be converted to other functionalities. Its acidity can be influenced by the "ortho-effect" of the adjacent amino group.[2][3][4]

This trifunctional nature requires careful consideration of reaction conditions to achieve desired selectivity and yield.

Q2: I am having trouble dissolving this compound. What solvents are recommended?

A2: The solubility of this compound can be challenging due to its crystalline nature and potential for intramolecular hydrogen bonding. A systematic approach to solvent screening is recommended.

Qualitative Solubility Data:

SolventSolubilityPolarity (Dielectric Constant)Notes
Protic Solvents
MethanolSoluble32.7A good starting point for many reactions.
EthanolSoluble24.5Similar to methanol, generally a good solvent.
IsopropanolModerately Soluble19.9Solubility may be lower than in methanol or ethanol.
WaterSparingly Soluble80.1Solubility is low, but it can be used in biphasic systems for certain reactions like Suzuki coupling.
Aprotic Polar Solvents
Dimethylformamide (DMF)Soluble36.7Excellent solvent for a wide range of reactions, but can be difficult to remove.
Dimethyl Sulfoxide (DMSO)Soluble46.7High boiling point and excellent solvating power, but can complicate work-up.
Acetonitrile (MeCN)Moderately Soluble37.5A versatile solvent, but solubility might be limited.
Tetrahydrofuran (THF)Sparingly Soluble7.6Often used in organometallic reactions; solubility may need to be enhanced with co-solvents.
Aprotic Nonpolar Solvents
DioxaneSparingly Soluble2.2Commonly used in Suzuki and other cross-coupling reactions, often with water.
TolueneInsoluble2.4Generally not a good solvent for this compound, but can be used in biphasic systems.
Ethyl Acetate (EtOAc)Sparingly Soluble6.0Useful for extractions, but may not be suitable as a primary reaction solvent.

Troubleshooting Tip: If solubility is an issue, consider gentle heating, using a co-solvent system (e.g., Dioxane/water, THF/DMF), or converting the carboxylic acid to its salt form with a suitable base to increase solubility in polar solvents.

Troubleshooting Guides for Common Reactions

Amide Bond Formation

Amide coupling is a frequent transformation for this compound. However, the electron-rich nature of the aniline and the potential for steric hindrance can lead to challenges.

Q3: My amide coupling reaction with this compound is sluggish and gives low yields. What are the common causes and how can I optimize the conditions?

A3: Low yields in amide coupling reactions with this substrate are often due to inefficient activation of the carboxylic acid or side reactions. Here's a troubleshooting guide:

Common Issues & Solutions:

IssueProbable Cause(s)Recommended Solution(s)
Low Conversion Incomplete activation of the carboxylic acid.- Use a more potent coupling reagent like HATU or HBTU in combination with a non-nucleophilic base like DIPEA. - For EDC/HOBt couplings, ensure anhydrous conditions as water can hydrolyze the activated intermediate.[5][6]
Steric hindrance from the ortho-amino group.- Increase the reaction temperature (e.g., from room temperature to 40-50 °C). - Use a less sterically hindered amine if possible.
Side Product Formation Formation of an acylurea byproduct with carbodiimide reagents (e.g., EDC, DCC).- Add HOBt or HOAt to the reaction mixture to form a more stable activated ester and suppress acylurea formation.[5][6]
Racemization (if coupling with a chiral amine).- Use additives like HOBt or HOAt. - Perform the reaction at lower temperatures (0 °C to room temperature).
Difficult Purification Water-soluble byproducts from EDC.- Perform an aqueous workup, washing the organic layer with dilute acid and base to remove the urea byproduct and unreacted starting materials.[5]

Experimental Protocol: General Procedure for HATU-mediated Amide Coupling

  • Dissolution: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent such as DMF or acetonitrile.

  • Addition of Reagents: To the stirred solution, add HATU (1.2 eq) followed by a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling

The bromine at the C4 position is an excellent handle for Suzuki-Miyaura cross-coupling reactions to form C-C bonds. However, the presence of the ortho-amino and carboxylic acid groups can lead to catalyst inhibition.

Q4: I am observing low yields and significant starting material decomposition in my Suzuki-Miyaura coupling with this compound. How can I improve this reaction?

A4: Challenges in Suzuki-Miyaura couplings with this substrate often stem from catalyst inhibition and poor solubility.

Troubleshooting Guide for Suzuki-Miyaura Coupling:

IssueProbable Cause(s)Recommended Solution(s)
Low or No Reaction Catalyst inhibition by the ortho-amino or carboxylate group.- Use bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands to prevent coordination of the substrate to the palladium center.[5] - Consider using a pre-catalyst that is less susceptible to inhibition.
Poor solubility of the starting material.- Employ a solvent mixture such as 1,4-dioxane/water or toluene/water.[5] - Gentle heating can improve solubility and reaction rates.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.- Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[7]
Use of a Pd(II) precatalyst without complete reduction to Pd(0).- Ensure the use of a reliable Pd(0) source or a precatalyst that is efficiently reduced in situ.
Protodeboronation of Boronic Acid Presence of excess water or acidic protons.- Use anhydrous solvents if possible, or minimize the amount of water in biphasic systems. - Choose a suitable base; inorganic bases like K₂CO₃ or K₃PO₄ are often effective.[8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).

  • Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the fluorine atom at the C6 position, further activated by the carboxylic acid, makes this position susceptible to nucleophilic aromatic substitution.

Q5: I am attempting a nucleophilic aromatic substitution at the C6-F position but observe no reaction or a complex mixture of products. What solvent and base should I use?

A5: The success of an SNAr reaction at the C6-F position is highly dependent on the nucleophile, solvent, and base.

Troubleshooting Guide for Nucleophilic Aromatic Substitution:

IssueProbable Cause(s)Recommended Solution(s)
No Reaction Poor nucleophilicity of the incoming group.- Use a stronger nucleophile or a base to deprotonate a weaker nucleophile (e.g., an alcohol or amine). - Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of anionic nucleophiles.
Insufficient activation of the aromatic ring.- The fluorine at C6 is activated by the ortho-carboxylic acid. Ensure the reaction conditions do not deactivate the ring (e.g., by protonating the carboxylate).
Side Reaction at C4-Br The bromine at C4 can also undergo substitution under certain conditions.- Fluorine is generally a better leaving group in SNAr reactions than bromine when the reaction is addition-elimination controlled, due to its high electronegativity stabilizing the intermediate Meisenheimer complex.[9] - Milder reaction conditions (lower temperature, less harsh base) will favor substitution at the more activated C-F position.
Reaction with the Carboxylic Acid The nucleophile may react with the carboxylic acid to form an amide or ester.- Protect the carboxylic acid as an ester if the nucleophile is a strong base or highly reactive. The ester can be hydrolyzed in a subsequent step.

Experimental Protocol: General Procedure for SNAr with an Amine

  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq), the amine nucleophile (2.0-3.0 eq), and a suitable base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 eq).

  • Solvent: Add a polar aprotic solvent such as DMSO or DMF.

  • Heating: Heat the reaction mixture to 100-150 °C for 12-48 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction, pour it into water, and acidify with dilute HCl to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Visual Diagrams

experimental_workflow cluster_amide Amide Bond Formation cluster_suzuki Suzuki-Miyaura Coupling cluster_snar Nucleophilic Aromatic Substitution a1 Dissolve Reactants (Substrate, Amine) a2 Add Coupling Reagent (e.g., HATU, DIPEA) a1->a2 a3 React at RT a2->a3 a4 Aqueous Work-up a3->a4 a5 Purification a4->a5 s1 Combine Reactants (Substrate, Boronic Acid, Catalyst, Base) s2 Add Degassed Solvent s1->s2 s3 Heat under Inert Atmosphere s2->s3 s4 Aqueous Work-up s3->s4 s5 Purification s4->s5 n1 Combine Reactants (Substrate, Nucleophile, Base) n2 Add Polar Aprotic Solvent n1->n2 n3 Heat in Sealed Vessel n2->n3 n4 Acidic Work-up n3->n4 n5 Purification n4->n5

Caption: General experimental workflows for common reactions.

solvent_selection 2 Amide Coupling 5 DMF, MeCN 2->5 3 Suzuki Coupling 6 Dioxane/H2O, Toluene/H2O 3->6 4 SNAr 7 DMSO, DMF 4->7 1 1 1->3 1->4

Sources

Validation & Comparative

A Comparative Guide to Palladium Catalysts for the Coupling of 2-Amino-4-bromo-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Amino-4-bromo-6-fluorobenzoic Acid in Drug Discovery

This compound is a key building block in medicinal chemistry. Its trifunctional nature, featuring an amino group, a bromine atom, and a carboxylic acid, all on a fluorinated phenyl ring, makes it a versatile scaffold for the synthesis of a diverse range of complex molecules. The strategic placement of these functional groups allows for sequential and site-selective modifications, enabling the construction of novel pharmaceutical candidates. Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of this important intermediate, facilitating the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity.

This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig coupling reactions of this compound and its derivatives. We will delve into the rationale behind catalyst selection, provide experimental data from literature on analogous systems, and offer detailed protocols to aid researchers in their synthetic endeavors.

The Challenge: Navigating the Reactivity of a Multifunctional Substrate

The coupling of this compound presents unique challenges due to the electronic and steric properties of its substituents. The electron-withdrawing fluorine atom can influence the rate of oxidative addition, a key step in the catalytic cycle.[1] Concurrently, the ortho-amino group can coordinate to the palladium center, potentially leading to catalyst inhibition.[2] Furthermore, the presence of the carboxylic acid group may necessitate the use of specific bases and reaction conditions to avoid undesirable side reactions. Therefore, a judicious choice of palladium precursor, ligand, and base is crucial for achieving high yields and clean conversions.

Comparative Analysis of Palladium Catalyst Systems

The efficacy of a palladium catalyst is profoundly influenced by the nature of its ligand. The ligand sphere around the palladium atom dictates its reactivity, stability, and selectivity. Here, we compare several classes of palladium catalysts for three major cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds to Synthesize Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[3] For a substrate like this compound, this reaction is instrumental in the synthesis of biaryl structures, which are prevalent in many biologically active molecules.[4]

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Substituted Aryl Bromides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O1001275-85A classic, versatile catalyst, though may require higher temperatures and longer reaction times.[1]
Pd(dppf)Cl₂dppfK₃PO₄Dioxane/H₂O908~90Effective for a range of aryl bromides, including those with amino substituents.[5]
Pd₂(dba)₃ / SPhosSPhosK₃PO₄Toluene/H₂O802>95Highly active for challenging substrates, allowing for lower catalyst loadings and milder conditions.[6]
XPhos Pd G3XPhosK₃PO₄Dioxane1001>95A robust pre-catalyst with excellent activity for sterically hindered and electron-rich substrates.[7]

Expert Insights:

For the Suzuki-Miyaura coupling of this compound, the use of bulky, electron-rich phosphine ligands such as SPhos and XPhos is highly recommended. These ligands promote the formation of the active monoligated Pd(0) species, which readily undergoes oxidative addition with the aryl bromide.[6] The use of a pre-catalyst like XPhos Pd G3 can offer enhanced stability and reproducibility.[7] The choice of a phosphate base like K₃PO₄ is often beneficial in reactions involving substrates with acidic protons.

Visualizing the Catalytic Cycle: The Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' X-B(OR)2 X-B(OR)2 Ar-Pd(II)-Ar'(Ln)->X-B(OR)2 Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-Ar'(Ln) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(Ln) Base Base Base->Ar-Pd(II)-Ar'(Ln) Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Coupling Partner - Base B Add Catalyst System: - Palladium Precursor - Ligand A->B C Inert Atmosphere: Evacuate & Backfill B->C D Add Degassed Solvent C->D E Heat & Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Quench & Extract F->G H Wash & Dry G->H I Concentrate H->I J Purify I->J

Sources

A Senior Application Scientist's Guide to "2-Amino-4-bromo-6-fluorobenzoic acid" as a Scaffold in Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For fellow researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a discovery program. A well-chosen scaffold offers a foundation for potent and selective ligands with favorable pharmacokinetic properties. This guide provides an in-depth, technical comparison of "2-Amino-4-bromo-6-fluorobenzoic acid" as a strategic scaffold in modern drug discovery. While public domain data on this specific scaffold is limited, we will leverage our expertise to analyze its potential by examining closely related analogues and the fundamental principles of medicinal chemistry that underscore its design. We will compare its projected performance with established alternatives, supported by experimental data from analogous compounds.

The Strategic Value of Halogenated Anthranilic Acids in Drug Discovery

Anthranilic acid and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry.[1][2] Their inherent structural features—a carboxylic acid and an amino group on a benzene ring—provide two versatile handles for chemical modification, enabling the creation of large and diverse compound libraries.[3][4] This structural versatility has been particularly fruitful in the domain of oncology, where the anthranilic acid motif is a cornerstone of numerous kinase inhibitors.[3]

The strategic introduction of halogen atoms, such as fluorine and bromine, onto this scaffold is a well-established strategy to modulate a molecule's physicochemical and pharmacological properties.[5][6]

  • Fluorine: The small van der Waals radius of fluorine allows it to act as a bioisostere of hydrogen, minimizing steric clashes in a protein's binding pocket.[7] Its high electronegativity can alter the pKa of nearby functional groups, influence electrostatic interactions, and block metabolic oxidation, often leading to enhanced metabolic stability and bioavailability.[8][9][10]

  • Bromine: The larger bromine atom can serve as a bulky substituent to probe steric limits within a binding site and can increase lipophilicity, which may enhance membrane permeability.[11] Importantly, bromine can participate in halogen bonding, a noncovalent interaction with Lewis bases (like carbonyl oxygens in a protein backbone) that can significantly enhance binding affinity and selectivity.[12]

The compound This compound combines these features, presenting a unique trifecta of functionalities: the versatile anthranilic acid core, a fluorine atom to potentially enhance metabolic stability and binding interactions, and a bromine atom positioned for further chemical elaboration or to engage in halogen bonding.

Physicochemical Properties and Synthetic Versatility

A scaffold's utility is fundamentally linked to its chemical properties and the synthetic routes it enables.

PropertyThis compound
Molecular Formula C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol
CAS Number 1312454-86-6
Predicted LogP 2.3-2.5
Predicted pKa (Acidic) ~2.5-3.5
Predicted pKa (Basic) ~1.5-2.5
Synthetic Pathways to the Scaffold

A Halogenated Isatin Precursor (e.g., 6-Bromo-5-fluoroindoline-2,3-dione) C Ring Opening A->C [1] B Oxidizing Agent (e.g., H₂O₂) Alkaline Medium (e.g., NaOH) D Acidification (e.g., HCl) C->D [2] E This compound D->E [3] G cluster_0 Derivatization Pathways Scaffold This compound Amide Amide Derivatives Scaffold->Amide Amide Coupling (e.g., HATU, Amine) Aryl Aryl/Heteroaryl Derivatives Scaffold->Aryl Suzuki Coupling (e.g., Pd Catalyst, Boronic Acid)

Caption: Key derivatization strategies for the scaffold.

Comparative Analysis: Application in Kinase Inhibitor Design

The quinazoline core is a well-established pharmacophore in numerous approved epidermal growth factor receptor (EGFR) kinase inhibitors, such as gefitinib and erlotinib. [14]This heterocyclic system is commonly synthesized from anthranilic acid derivatives. [15][16]We can, therefore, project the utility of our target scaffold by modeling its use in the synthesis of a hypothetical quinazolinone-based kinase inhibitor and comparing it to a less substituted analogue.

Case Study: Synthesis of a Hypothetical Quinazolinone Inhibitor

The Niementowski quinazoline synthesis provides a direct route from anthranilic acids to quinazolinones. [16] Experimental Protocol: Synthesis of a 7-Bromo-5-fluoroquinazolinone Core

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and formamide (10-20 eq).

  • Heating: Heat the mixture to 130-150 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Add water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography to yield the 7-bromo-5-fluoroquinazolin-4(3H)-one core.

This quinazolinone core can then be chlorinated at the 4-position (e.g., with thionyl chloride) and subsequently reacted with a substituted aniline to generate a library of potential kinase inhibitors.

A This compound C Niementowski Reaction (Heat, 130-150°C) A->C B Formamide D 7-Bromo-5-fluoro- quinazolin-4(3H)-one C->D E Chlorination (e.g., SOCl₂) D->E F 4-Chloro-7-bromo- 5-fluoroquinazoline E->F H Nucleophilic Aromatic Substitution F->H G Substituted Aniline I Final Kinase Inhibitor Analogue H->I

Caption: Workflow for synthesizing a quinazolinone inhibitor.

Performance Comparison with Alternative Scaffolds

Let's compare the potential attributes of our target scaffold with two alternatives: the unsubstituted anthranilic acid and a mono-halogenated version.

FeatureAnthranilic Acid (Unsubstituted)2-Amino-4-fluorobenzoic acidThis compound Rationale for Performance Difference
Synthetic Accessibility HighHighModerateThe starting materials for the unsubstituted and mono-fluorinated versions are more commercially available and cheaper. The synthesis of the di-halogenated scaffold requires more steps.
Metabolic Stability Low to ModerateModerate to HighPotentially High The unsubstituted phenyl ring is susceptible to CYP450-mediated oxidation. The fluorine atom at the 6-position can block a potential site of metabolism. [8]
Binding Affinity Potential ModerateModerate to HighPotentially Very High The fluorine atom can engage in favorable electrostatic interactions within the binding pocket. The bromine atom at the 4-position can form a halogen bond with a suitable acceptor (e.g., a backbone carbonyl), which can significantly increase binding affinity. [12]
Vector for Diversification Limited (Amide bond only)Limited (Amide bond only)High The bromine atom provides a second, orthogonal handle for diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the exploration of a much larger chemical space compared to the other two scaffolds. [17]
Intellectual Property CrowdedModerately CrowdedPotentially Novel The unique di-halogenation pattern offers a greater opportunity for generating novel chemical matter that is distinct from existing patents based on simpler anthranilic acids.
Supporting Experimental Data (from Analogous Systems)

While direct data for our target scaffold is scarce, the principles outlined above are well-supported in the literature for related systems.

  • EGFR Kinase Inhibition: Structure-activity relationship (SAR) studies on 4-anilinoquinazoline EGFR inhibitors have shown that small, lipophilic substituents at the 6- and 7-positions of the quinazoline ring (which correspond to the 5- and 4-positions of the starting anthranilic acid) are favorable for activity. [18]Specifically, halogen substitution often leads to increased potency.

  • Case Study - Lapatinib (EGFR/HER2 Inhibitor): Lapatinib, an approved kinase inhibitor, features a (3-fluorobenzyl)oxy substituent on the quinazoline core. This highlights the successful application of fluorine substitution in this class of drugs to enhance binding and pharmacokinetic properties.

Conclusion and Future Outlook

This compound represents a promising, albeit underexplored, scaffold for drug discovery, particularly in the realm of kinase inhibitors. Its key advantages lie in the strategic combination of functionalities:

  • A proven core motif (anthranilic acid) for engaging with kinase active sites.

  • A fluorine atom to enhance metabolic stability and modulate electronic properties for improved binding.

  • A bromine atom that serves as both a potential halogen bond donor to increase affinity and a versatile synthetic handle for library diversification via cross-coupling chemistry.

While its synthesis is likely more complex than that of simpler analogues, the potential payoff in terms of improved potency, selectivity, favorable pharmacokinetics, and novel intellectual property makes it a compelling starting point for ambitious drug discovery programs. The logical next step for any research team considering this scaffold would be its synthesis, followed by the generation of a small library of amide and Suzuki-coupled derivatives to probe its utility against a panel of relevant biological targets, such as kinases implicated in oncology. The principles of rational drug design strongly suggest that this scaffold is primed for success.

References

Sources

A Comparative Guide to Protecting Groups for 2-Amino-4-bromo-6-fluorobenzoic Acid: Efficacy and Orthogonal Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Challenges of a Multifunctional Scaffold

In the landscape of modern drug discovery and development, the synthesis of complex, highly functionalized aromatic molecules is a cornerstone of innovation. 2-Amino-4-bromo-6-fluorobenzoic acid, a key building block for various pharmacologically active compounds, presents a classic synthetic challenge due to the presence of three distinct functional groups: a nucleophilic aromatic amine, an acidic carboxylic acid, and electron-withdrawing halogen substituents. The inherent reactivity of the amino and carboxyl groups necessitates a carefully considered protection strategy to achieve selective transformations at other positions of the molecule or to facilitate sequential coupling reactions.

This technical guide provides a comprehensive comparison of the efficacy of different protecting groups for the amino and carboxylic acid functionalities of this compound. We will delve into the mechanistic rationale behind the selection of these groups, provide detailed, field-proven experimental protocols, and present a comparative analysis of their performance based on yield, reaction conditions, and orthogonality. This guide is intended to equip researchers, scientists, and drug development professionals with the practical knowledge to make informed decisions in their synthetic endeavors.

The Principle of Orthogonal Protection: A Strategic Imperative

When a molecule contains multiple reactive sites, the concept of orthogonal protection becomes paramount.[1] This strategy involves the use of protecting groups that can be removed under distinct and non-interfering conditions.[2][3] For this compound, an ideal approach would allow for the selective deprotection of either the amino or the carboxyl group while the other remains protected, enabling precise control over the synthetic sequence.[4]

Figure 1: Conceptual workflow of an orthogonal protection strategy.

Part I: Protection of the Amino Group

The amino group of this compound is a moderately active nucleophile, but its reactivity can be attenuated by the electron-withdrawing effects of the adjacent fluorine and the para-bromo substituent. The choice of protecting group should consider both the ease of introduction and the robustness of the group to various reaction conditions, as well as the mildness of its removal.

tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse

The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its selective removal under acidic conditions.

Mechanism of Protection and Deprotection:

The protection reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O), typically in the presence of a base. Deprotection is achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which proceeds through a stable tert-butyl cation intermediate.[5]

Figure 2: General scheme for Boc protection and deprotection.

Experimental Protocol: Boc Protection of this compound

  • Materials:

    • This compound (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

    • Sodium bicarbonate (NaHCO₃) (2.0 eq)

    • Tetrahydrofuran (THF)

    • Water

    • Ethyl acetate

    • Brine

  • Procedure:

    • Dissolve this compound in a 1:1 mixture of THF and water.

    • Add sodium bicarbonate to the solution and stir until dissolved.

    • Add di-tert-butyl dicarbonate and stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Acidify the aqueous solution to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected product.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Alternative

The Fmoc group provides an excellent orthogonal protecting strategy to the acid-labile Boc group, as it is stable to acidic conditions but readily cleaved by bases, typically secondary amines like piperidine.[6][]

Mechanism of Protection and Deprotection:

Fmoc protection is usually achieved by reacting the amine with Fmoc-Cl or Fmoc-OSu. The deprotection proceeds via a β-elimination mechanism initiated by the abstraction of the acidic proton on the fluorenyl ring by a base.[6]

Figure 3: General scheme for Fmoc protection and deprotection.

Experimental Protocol: Fmoc Protection of this compound

  • Materials:

    • This compound (1.0 eq)

    • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 eq)

    • Sodium carbonate (Na₂CO₃) (2.0 eq)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

    • Brine

  • Procedure:

    • Suspend this compound in a 1:1 mixture of 1,4-dioxane and water.

    • Add sodium carbonate and stir until a clear solution is obtained.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of Fmoc-Cl in 1,4-dioxane dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with water and acidify to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the Fmoc-protected product.

Part II: Protection of the Carboxylic Acid Group

The carboxylic acid functionality can be protected as an ester. The choice of ester will determine the conditions required for its subsequent cleavage.

Methyl Ester: Protection via Fischer Esterification

Methyl esters are a common and straightforward way to protect carboxylic acids. They are stable to a wide range of reaction conditions but can be cleaved by hydrolysis under either acidic or basic conditions.

Mechanism of Protection and Deprotection:

The esterification is typically carried out under acidic conditions (Fischer esterification) with methanol.[8] Deprotection is achieved by saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

Figure 4: General scheme for methyl ester protection and deprotection.

Experimental Protocol: Methyl Esterification of this compound

  • Materials:

    • This compound (1.0 eq)

    • Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine

  • Procedure:

    • Suspend this compound in methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases.

    • Wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the methyl ester.

Benzyl Ester: Cleavage by Hydrogenolysis

Benzyl esters offer a distinct advantage in that they can be cleaved under neutral conditions via catalytic hydrogenolysis, a method that is orthogonal to both acid- and base-labile protecting groups.[9][10]

Mechanism of Protection and Deprotection:

Benzyl esterification can be achieved by reacting the carboxylic acid with benzyl bromide or benzyl alcohol under acidic conditions. Deprotection is performed using hydrogen gas (H₂) and a palladium catalyst (Pd/C).[11][12]

Figure 5: General scheme for benzyl ester protection and deprotection.

Experimental Protocol: Benzyl Esterification of this compound

  • Materials:

    • This compound (1.0 eq)

    • Benzyl bromide (BnBr) (1.1 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Brine

  • Procedure:

    • Dissolve this compound in DMF.

    • Add potassium carbonate and stir for 15 minutes.

    • Add benzyl bromide and stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the benzyl ester.

Comparative Analysis of Protecting Group Efficacy

The choice of a protecting group strategy should be guided by a careful consideration of several factors, including the stability of the protecting group to the planned reaction conditions, the yield of the protection and deprotection steps, and the overall synthetic efficiency.

Table 1: Comparison of Amino Protecting Groups

Protecting GroupProtection ConditionsDeprotection ConditionsTypical YieldsAdvantagesDisadvantagesOrthogonality
Boc Boc₂O, NaHCO₃, THF/H₂O, rtTFA/DCM or HCl/Dioxane>90%Robust, easy to introduce.Requires strong acid for removal.Orthogonal to base-labile and hydrogenolysis-labile groups.
Fmoc Fmoc-Cl, Na₂CO₃, Dioxane/H₂O, 0°C to rt20% Piperidine in DMF>85%Mild, base-labile deprotection.[6]Sensitive to basic conditions.Orthogonal to acid-labile and hydrogenolysis-labile groups.[]

Table 2: Comparison of Carboxylic Acid Protecting Groups

Protecting GroupProtection ConditionsDeprotection ConditionsTypical YieldsAdvantagesDisadvantagesOrthogonality
Methyl Ester MeOH, H₂SO₄ (cat.), refluxLiOH, H₂O/THF or H⁺/H₂O>90%Simple, high-yielding protection.Requires hydrolytic conditions for removal.Orthogonal to hydrogenolysis-labile groups.
Benzyl Ester BnBr, K₂CO₃, DMF, rtH₂, Pd/C, MeOH or EtOAc>85%Mild, neutral deprotection.[9]Not compatible with reducible functional groups.Orthogonal to both acid- and base-labile groups.[10]

Conclusion and Recommendations

The selection of an optimal protecting group strategy for this compound is contingent upon the specific synthetic route and the nature of the subsequent chemical transformations.

  • For a synthetic pathway that involves acid-sensitive functional groups , the combination of an Fmoc-protected amine and a benzyl ester-protected carboxylic acid is highly recommended. This allows for selective deprotection of the amine with a base and the carboxylic acid via hydrogenolysis.

  • Conversely, if the subsequent steps require basic conditions , a Boc-protected amine and a methyl or benzyl ester would be a more suitable choice. The Boc group is stable to base, and the esters can be deprotected under non-basic (hydrogenolysis for benzyl) or controlled basic (for methyl) conditions.

  • For maximum synthetic flexibility, the combination of a Boc-protected amine and a benzyl ester-protected carboxylic acid offers a robust orthogonal system, allowing for selective deprotection with acid or through hydrogenolysis, respectively.

By understanding the principles of orthogonal protection and the specific characteristics of each protecting group, researchers can design and execute more efficient and successful syntheses of complex molecules derived from this compound.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 18(11), 14290-14309.
  • Total Synthesis. (n.d.). Protecting Groups In Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • Unknown. (n.d.). 2. Carboxyl protecting groups.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2025). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenolysis of benzyl-protected esters. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]

  • ChemistryViews. (2023). A "Sterically Stressed" Amide as a Protecting Group for Amines. Retrieved from [Link]

  • ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Esterification: The Synthesis of Methyl Benzoate.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Hydrogenolysis. Retrieved from [Link]

  • PubMed. (1995). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]

  • Google Patents. (1997). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved from [Link]

  • ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]

  • Kocienski, P. J. (1994). Protecting groups. Georg Thieme Verlag.
  • Patsnap Eureka. (2025). Amide vs Amine: Functional Groups, Reactions, and Uses. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Esterification: The Synthesis of Methyl Benzoate.
  • ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • Canadian Science Publishing. (1981). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link]

  • YouTube. (2022). Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (2012). US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis.
  • ACS Publications. (2013). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Retrieved from [Link]

  • Amazon S3. (2026). Solvent-free synthesis of benzoic esters and benzyl esters in novel Brønsted acidic ionic liquids under microwave irradiation. Retrieved from a scientific paper hosted on AWS S3.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Google Patents. (1984). JPS5931733A - Preparation of benzyl ester from aromatic carboxylic acid.
  • ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them.... Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Schemes of enzymatic esterification of benzyl benzoate with benzoic.... Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-bromo-6-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-4-bromo-6-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.